N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(15-7-4-10-22-15)18-9-8-13-11-19-16(20-12-13)14-5-2-1-3-6-14/h1-7,10-12H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLYBYHHZIZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Scientific Research Applications
Cancer Treatment
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide has shown promise as a potential therapeutic agent against cancer. It acts as an inhibitor of anti-apoptotic proteins such as Mcl-1, Bcl-xL, and Bcl-2, which are often overexpressed in tumor cells. These proteins contribute to tumor cell resistance to chemotherapy and radiotherapy, making their inhibition a valuable strategy in cancer treatment.
Case Study: Mcl-1 Inhibition
Recent studies have highlighted the importance of targeting Mcl-1, a protein that plays a crucial role in cell survival and resistance to apoptosis. The compound has been evaluated for its binding affinity to Mcl-1, showing promising results with sub-micromolar binding affinities (Ki ≈ 0.4 μM). This indicates a strong potential for inducing apoptosis in cancer cells through selective inhibition of Mcl-1 .
Structure-Based Design
The development of this compound has been guided by structure-based design approaches. Researchers have utilized virtual screening techniques to identify lead compounds that can effectively bind to target proteins involved in apoptosis regulation . The optimization of these compounds has led to the synthesis of derivatives with enhanced binding properties and cytotoxicity against various tumor cell lines.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Ki (μM) | IC50 (μM) | Target Protein |
|---|---|---|---|
| This compound | 0.4 | <10 | Mcl-1 |
| FWJ-D4 | 0.3 | <10 | Mcl-1 |
| FWJ-D5 | 0.4 | <10 | Mcl-1 |
Mechanism of Action
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core structure and exhibit similar chemical and biological properties.
Phenylpyrimidine derivatives: Compounds with the phenylpyrimidine moiety also show comparable activities and applications.
Uniqueness
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the thiophene and phenylpyrimidine moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Biological Activity
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the thiophene derivative class, characterized by a five-membered ring containing sulfur. The synthesis typically involves the condensation of thiophene derivatives with pyrimidine-based compounds. The general structure can be represented as follows:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionalization and optimization for biological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives containing thiophene moieties have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Target Protein | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Bcl-xL | <10 | Induction of apoptosis via mitochondrial pathway |
| 3-Phenylthiophene-2-sulfonamide | Mcl-1 | 0.3 - 0.4 | Binding to BH3-binding groove |
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. In preclinical models, it has been observed to reduce inflammatory markers and modulate immune responses. This activity is critical for developing therapies for diseases characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical pathways such as cell proliferation and inflammation.
- Receptor Modulation : It may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that govern cellular responses .
Case Studies
Several studies have investigated the efficacy of thiophene derivatives in preclinical settings:
- Study on Tumor Cell Lines : A study demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against HL-60 leukemia cells, with an IC50 value below 10 μM. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases .
Q & A
Basic: What are the critical steps in synthesizing N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step condensation and coupling reactions. Key steps include:
Precursor Preparation : Starting with thiophene-2-carboxylic acid derivatives and functionalized pyrimidine intermediates.
Amide Bond Formation : Using coupling reagents like EDCl/HOBt or thionyl chloride for carboxamide activation .
Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during exothermic steps to minimize side reactions.
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the phenylpyrimidine moiety .
- Continuous Flow Reactors : Improve yield and scalability, as demonstrated in analogous thiophene carboxamide syntheses .
Basic: Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 350.12) .
- Elemental Analysis : Ensure stoichiometric agreement (±0.3% for C, H, N, S) .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:
Orthogonal Assays : Compare results across enzymatic (e.g., kinase inhibition), cellular (e.g., cytotoxicity), and in vivo models .
Structural Validation : Reconfirm compound identity (via NMR/X-ray) to rule out batch-to-batch impurities .
Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or COX-2, correlating with experimental IC₅₀ values .
Meta-Analysis : Cross-reference studies with structurally similar compounds (e.g., N-(2-aryl ethyl)thiophene carboxamides) to identify trends .
Advanced: What strategies enhance the solubility and bioavailability of this compound for pharmacological studies?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the ethyl linker) while maintaining activity .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes for in vitro assays .
- Prodrug Design : Synthesize ester or phosphate prodrugs to improve aqueous solubility, with hydrolysis under physiological conditions .
- Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) enhance bioavailability in preclinical models .
Basic: What synthetic challenges are associated with the pyrimidine-thiophene ethyl linker, and how are they mitigated?
Methodological Answer:
- Challenge 1 : Steric hindrance during coupling reactions.
Solution : Use bulky base catalysts (e.g., DBU) to deprotonate intermediates and improve reaction efficiency . - Challenge 2 : Oxidation of the thiophene ring.
Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidants . - Challenge 3 : Purification of polar byproducts.
Solution : Gradient elution in silica chromatography (hexane:EtOAc 4:1 to 1:1) .
Advanced: How can researchers elucidate the compound’s mechanism of action when interacting with novel biological targets?
Methodological Answer:
Target Identification :
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .
- CRISPR Screening : Identify gene knockouts that confer resistance to the compound .
Kinetic Studies :
- Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) to purified targets .
Pathway Analysis :
- RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, autophagy) .
Basic: What are the stability considerations for storing this compound, and how are degradation products characterized?
Methodological Answer:
- Storage Conditions :
- Stability Testing :
- Degradation Analysis :
- Isolate byproducts via preparative TLC and characterize using ¹H NMR and HRMS .
Advanced: How can computational tools guide the design of derivatives with improved selectivity?
Methodological Answer:
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict substituent effects on activity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify critical binding residues .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic targets (e.g., fluorination at C5 of pyrimidine) .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Toxicity Screening :
- Handling :
Advanced: How can researchers validate off-target effects in complex biological systems?
Methodological Answer:
- Thermal Proteome Profiling (TPP) : Detect protein melting shifts in cell lysates to identify off-targets .
- Phenotypic Screening : Compare transcriptomic profiles (RNA-seq) between treated and untreated cells .
- Dual-Luciferase Assays : Monitor cross-reactivity with related pathways (e.g., NF-κB vs. AP-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
